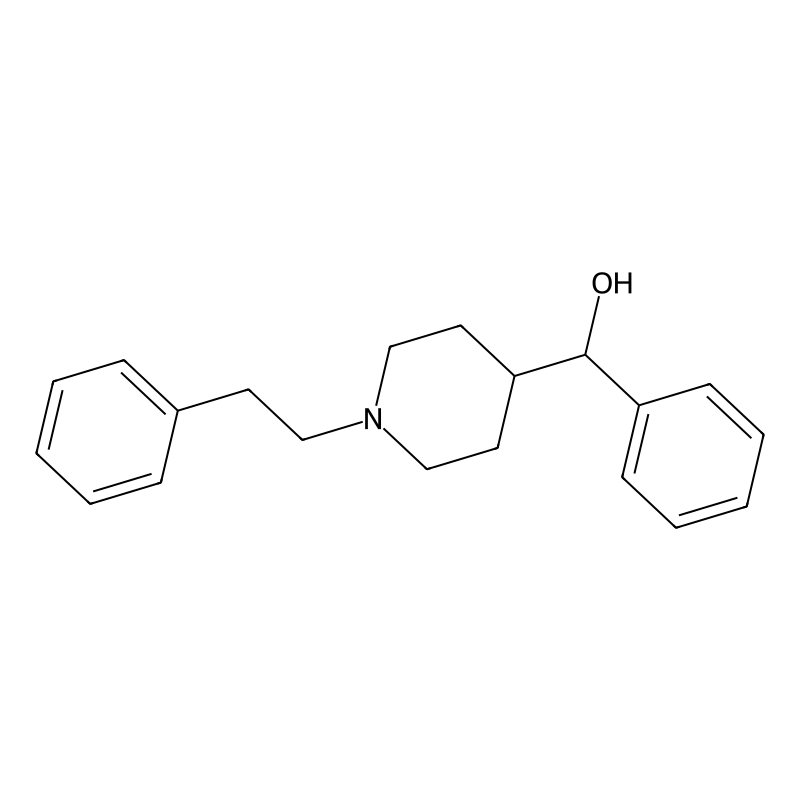Glemanserin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Glemanserin is a serotonin (5-HT) system modulator that has been investigated as a potential treatment for schizophrenia. It acts as an inverse agonist at the 5-HT2C receptor and a partial agonist at the 5-HT1A receptor. This pharmacological profile suggests that Glemanserin may have antipsychotic effects without inducing some of the side effects associated with typical antipsychotics, such as extrapyramidal symptoms (EPS) [].
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of Glemanserin for the treatment of schizophrenia. These trials have shown mixed results. Some studies have found that Glemanserin is effective in reducing positive symptoms of schizophrenia, such as hallucinations and delusions [, ]. However, other studies have found that Glemanserin is not effective or is only modestly effective [, ].
Glemanserin, also known by its developmental code name MDL-11,939, is a chemical compound that acts as a potent and selective antagonist of the 5-HT2A serotonin receptor. It was the first truly selective ligand for this receptor subtype, which plays a significant role in various neurological and psychiatric conditions. Glemanserin has been investigated primarily for its potential applications in treating disorders such as generalized anxiety disorder. Although it has largely been overshadowed by more potent derivatives like volinanserin (MDL-100,907), glemanserin remains a significant compound in the study of serotonin receptor interactions and their implications for mental health therapies .
Glemanserin acts by competitively blocking the 5-HT2A receptor, a subtype of serotonin receptors in the central nervous system []. Serotonin is a neurotransmitter involved in mood, cognition, and various physiological functions. By blocking the 5-HT2A receptor, glemanserin disrupts the signaling pathway mediated by serotonin, potentially leading to therapeutic effects.
Clinical Trials
Glemanserin was investigated for the treatment of generalized anxiety disorder but did not demonstrate significant anxiolytic (anxiety-reducing) effects in clinical trials [].
Information on the specific hazards and toxicity of glemanserin is limited. Due to its failed clinical trials, detailed safety data is likely not publicly available. As with many 5-HT2A antagonists, potential side effects could include sedation, dizziness, and extrapyramidal symptoms (involuntary movements) [].
This interaction prevents serotonin from exerting its effects, which is crucial in therapeutic contexts .
Glemanserin exhibits significant biological activity through its role as a selective antagonist of the 5-HT2A receptor. This receptor is implicated in numerous neurological processes, including mood regulation, cognition, and perception. By blocking this receptor, glemanserin can potentially alleviate symptoms associated with anxiety and other mood disorders. Its selectivity for the 5-HT2A receptor over other serotonin receptors (such as 5-HT1A and 5-HT2C) contributes to its unique pharmacological profile, minimizing side effects that may arise from non-selective antagonism .
The synthesis of glemanserin involves several steps typical of pharmaceutical development. Although specific synthetic routes for glemanserin are not detailed in the available literature, compounds of similar structure often undergo reactions such as:
- Formation of key intermediates through alkylation or acylation reactions.
- Cyclization to establish the core structure.
- Purification and characterization using techniques like chromatography and spectroscopy.
The exact synthetic pathway would depend on the desired purity and yield, as well as regulatory considerations for pharmaceutical compounds.
Glemanserin's primary application has been in clinical trials aimed at treating generalized anxiety disorder. Its ability to selectively inhibit the 5-HT2A receptor makes it a candidate for further research into anxiety management and possibly other mood disorders. While it has not achieved widespread clinical use due to competition from more potent analogs, understanding its mechanism can inform future drug development strategies targeting similar pathways .
Interaction studies involving glemanserin focus on its binding affinity and selectivity among various serotonin receptors. Research indicates that glemanserin has a high affinity for the 5-HT2A receptor while showing significantly lower affinity for other subtypes like 5-HT1A and 5-HT2C. These studies are critical for understanding the therapeutic potential and side effect profile of glemanserin compared to other compounds targeting similar receptors .
Several compounds share structural or functional similarities with glemanserin, particularly those that target serotonin receptors. Here are some notable examples:
| Compound | Type | Key Features |
|---|---|---|
| Volinanserin | 5-HT2A Antagonist | More potent than glemanserin; fluorinated analogue |
| Clozapine | Atypical Antipsychotic | Non-selective; affects multiple neurotransmitter systems |
| Risperidone | Atypical Antipsychotic | Dual action on dopamine and serotonin receptors |
| Quetiapine | Atypical Antipsychotic | Acts on various serotonin receptors |
Uniqueness of Glemanserin:
Glemanserin's uniqueness lies in its selectivity for the 5-HT2A receptor without significant interaction with other serotonin subtypes, which may lead to fewer side effects compared to non-selective agents like clozapine or risperidone. This selectivity is crucial for developing targeted therapies that minimize adverse effects while maximizing therapeutic efficacy .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
KEGG Target based Classification of Drugs
Rhodopsin family
Serotonin
HTR2 [HSA:3356 3357 3358] [KO:K04157]
Pictograms

Environmental Hazard
Other CAS
107703-78-6








